2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER typically involves the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of alcohols like isobutanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is used as a reagent in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology
In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems, including their potential toxicity and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID DECYL ESTER: This compound shares a similar core structure but differs in the ester group, which affects its reactivity and applications.
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID ETHYL ESTER: Another related compound with variations in the ester group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER lies in its specific ester group, which influences its solubility, reactivity, and potential applications. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C14H11Cl4NO4 |
---|---|
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-methylpropyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H11Cl4NO4/c1-5(2)4-23-6(20)3-19-13(21)7-8(14(19)22)10(16)12(18)11(17)9(7)15/h5H,3-4H2,1-2H3 |
InChI Key |
ULILDSPKMZEBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.